[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt
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Description
“[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt” is a chemical compound with the molecular formula C9H13BF3N . It has a molecular weight of 203.015 g/mol . The compound is typically available in the form of white to pale cream or pale yellow fused solid crystals or crystalline powder or lumps .
Molecular Structure Analysis
The IUPAC name for this compound is [benzyl(methyl)azaniumyl]methyl-trifluoroboranuide . The SMILES representation is B-CC1=CC=CC=C1)(F)(F)F . This provides a simplified view of the compound’s structure, indicating the presence of a benzyl group, a methylammonium group, and a trifluoroborate group.Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of exposure, it’s advised to wash the affected area with plenty of soap and water, and to seek medical attention if symptoms persist .
Properties
IUPAC Name |
[benzyl(methyl)azaniumyl]methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTRNQRZOUGDCI-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+](C)CC1=CC=CC=C1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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